1-(4-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

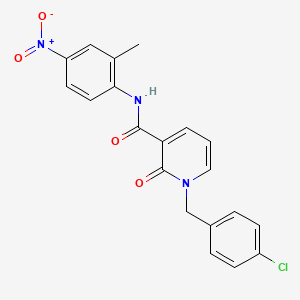

1-(4-Chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a chlorobenzyl group at position 1 and a 2-methyl-4-nitrophenyl carboxamide moiety at position 3. This structure combines electron-withdrawing (nitro, carbonyl) and lipophilic (chlorobenzyl, methyl) groups, which are critical for modulating solubility, bioavailability, and target interactions. The synthesis of such compounds typically involves coupling reactions between pyridine derivatives and substituted aryl amines, as exemplified in protocols for related dihydropyridine carboxamides .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-13-11-16(24(27)28)8-9-18(13)22-19(25)17-3-2-10-23(20(17)26)12-14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCQWDZMMVEXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a dihydropyridine core, which is known for its pharmacological significance. The presence of the 4-chlorobenzyl and 2-methyl-4-nitrophenyl groups contributes to its biological activity by influencing interactions with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Many dihydropyridine derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Antioxidant Activity : Compounds in this class may also exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Effects : The presence of nitro groups often correlates with enhanced antibacterial and antifungal activities.

Biological Activity Overview

Antioxidant Activity

A study demonstrated that similar compounds significantly reduced reactive oxygen species (ROS) in cell cultures, suggesting a protective effect against oxidative damage. This activity was attributed to the electron-donating ability of the nitrophenyl group.

Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for development as an antimicrobial agent.

Enzyme Inhibition

The compound was tested for its ability to inhibit AChE. Results indicated an IC50 value in the low micromolar range, suggesting effective inhibition that could be beneficial in treating conditions like Alzheimer's disease.

Scientific Research Applications

Reaction Conditions

Utilizing advanced techniques such as continuous flow reactors can enhance the efficiency of industrial production processes.

Pharmacological Properties

Dihydropyridine derivatives, including this compound, have been extensively studied for their pharmacological properties, particularly in cardiovascular medicine. They are known to act as calcium channel blockers and have shown potential in treating hypertension and other cardiovascular diseases.

Case Studies

- Antihypertensive Effects : Research has demonstrated that compounds similar to 1-(4-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antihypertensive effects in animal models. These studies typically involve administration of the compound followed by measurements of blood pressure and heart rate.

- Neuroprotective Effects : The compound's ability to modulate potassium chloride cotransporter 2 (KCC2) expression has been investigated, indicating potential applications in neurological disorders where KCC2 deficiency is implicated .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of nitrogen-containing heterocycles for developing antidepressant compounds. The modifications on the dihydropyridine core significantly influence its biological activity, leading to enhanced efficacy in targeted therapeutic areas .

Potential Uses in Nanotechnology

The unique chemical properties of this compound position it as a candidate for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited for creating novel nanomaterials with specific electronic and optical properties.

Case Studies in Material Development

- Nanoparticle Synthesis : The compound has been utilized in synthesizing nanoparticles that exhibit enhanced catalytic activity due to their unique surface properties.

- Polymer Composites : Incorporating this compound into polymer matrices has shown promise in enhancing mechanical strength and thermal stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

BMS-777607 (N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- Structural Differences : BMS-777607 features a 4-ethoxy group and a 4-fluorophenyl substituent, compared to the 4-chlorobenzyl and 4-nitro groups in the target compound. The ethoxy group enhances metabolic stability, while the fluorine atom increases electronegativity and membrane permeability .

- Pharmacological Activity : BMS-777607 is a potent Met kinase inhibitor (IC₅₀ = 3.9 nM) with high selectivity over other kinases. The 4-fluorophenyl group optimizes hydrophobic interactions in the ATP-binding pocket, a feature absent in the target compound due to its nitro substituent .

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

- Structural Differences: Compound 67 replaces the pyridine ring with a naphthyridine core, increasing aromatic surface area for π-π stacking.

- Physicochemical Properties : The adamantyl substituent in Compound 67 contributes to a higher molecular weight (422 g/mol vs. ~400 g/mol for the target compound) and logP, impacting blood-brain barrier penetration .

- Synthesis : Both compounds use analogous amide coupling strategies, but Compound 67 requires adamantyl bromide alkylation, a step absent in the target compound’s synthesis .

D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)

- Structural Differences : D-11 incorporates a pyrrole ring instead of pyridine, reducing conjugation and altering electron distribution. The 4-fluorobenzyl group enhances lipophilicity relative to the target compound’s 4-chlorobenzyl group .

- Target Implications : The pyrrole ring in D-11 may disrupt kinase binding due to reduced planarity, whereas the nitro group in the target compound could enhance electrostatic interactions with basic residues in enzyme active sites .

Data Tables

Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in the target compound, fluorine in BMS-777607) enhance binding to kinase ATP pockets but may reduce solubility. Bulky groups (e.g., adamantyl in Compound 67) improve target specificity but hinder pharmacokinetics .

- Synthetic Flexibility : The dihydropyridine-3-carboxamide scaffold allows modular substitution, enabling optimization for diverse targets. For example, BMS-777607’s ethoxy group was critical for oral efficacy, a strategy applicable to the target compound .

- Unresolved Questions : The nitro group in the target compound’s 4-nitrophenyl moiety may confer reactivity (e.g., photodegradation), necessitating stability studies absent in current literature .

Q & A

Basic: What are the optimized synthetic routes for 1-(4-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction parameters be systematically evaluated?

Answer:

A robust synthesis begins with functionalizing the pyridine core via chlorobenzyl protection at the N1 position, followed by coupling with 2-methyl-4-nitroaniline. Key steps include:

- Alkylation : Reacting the pyridinone precursor with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Coupling : Using 2-oxo-1,2-dihydropyridine-3-carbonyl chloride with the aniline derivative in dichloromethane (DCM) with triethylamine as a base.

- Optimization : Employ Design of Experiments (DoE) to evaluate parameters (temperature, stoichiometry, solvent polarity). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control of reaction kinetics and scalability .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR with advanced experiments (e.g., 1,1-ADEQUATE) to resolve overlapping signals from the chlorobenzyl and nitroaryl groups. Assign aromatic protons via coupling constants and NOE correlations .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refinement using SHELXL (for small molecules) confirms bond lengths/angles and validates stereochemistry. SHELX workflows are critical for resolving disorder in the nitro group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~438.1 Da).

Basic: How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Answer:

- Target Selection : Prioritize tubulin polymerization assays if structural analogs (e.g., D-24851) show antitubulin activity .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to determine IC₅₀ values.

- Control Experiments : Include paclitaxel (positive control) and vehicle (DMSO) to normalize results.

- Data Validation : Triplicate runs with statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility.

Advanced: How can computational modeling (e.g., molecular docking, QSAR) predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into tubulin’s colchicine-binding site (PDB: 1SA0). Prioritize poses with hydrogen bonds to β-tubulin’s T179 and hydrophobic interactions with the chlorobenzyl group .

- QSAR Models : Train models using descriptors like logP, polar surface area, and nitro group orientation. Validate with experimental IC₅₀ data to predict derivatives with enhanced activity.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Analytical Validation : Replicate assays under identical conditions (pH, temperature, cell passage number). Use orthogonal methods (e.g., Western blot for tubulin vs. fluorescence polarization).

- Structural Confirmation : Re-analyze batch samples via XRD to rule out polymorphic variations affecting activity .

- Meta-Analysis : Apply Hill slope analysis to dose-response curves; discrepancies may arise from assay sensitivity (e.g., cell line-specific expression of efflux pumps).

Advanced: What strategies address poor aqueous solubility during formulation for in vivo studies?

Answer:

- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.

- Co-Solvents : Use Cremophor EL/ethanol (1:1) or cyclodextrin complexes to enhance solubility ≥10 mg/mL.

- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation. Characterize via DLS and TEM.

- In Vivo Validation : Administer via intravenous (IV) or oral gavage in rodent models; measure plasma PK parameters (Cₘₐₓ, t₁/₂) using LC-MS/MS .

Advanced: How can regioselectivity challenges during functionalization of the dihydropyridine core be mitigated?

Answer:

- Protecting Groups : Temporarily block the 3-carboxamide with Boc or Fmoc to direct electrophilic substitution to the 4-position.

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 5-position without disrupting the 2-oxo group.

- Kinetic Control : Lower reaction temperatures (−20°C) and slow reagent addition favor mono-substitution over di-adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.